Tetrahydroanthracene
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Overview
Description
Tetrahydroanthracene is an organic compound with the molecular formula C₁₄H₁₄. It is a partially hydrogenated derivative of anthracene, characterized by the addition of four hydrogen atoms to the anthracene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydroanthracene can be synthesized through several methods. One common approach involves the hydrogenation of anthracene using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures. Another method includes the reduction of anthracene using lithium aluminum hydride (LiAlH₄) in anhydrous ether .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation processes. These processes are typically carried out in large-scale reactors where anthracene is exposed to hydrogen gas in the presence of a suitable catalyst, such as nickel or palladium, at high temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: Tetrahydroanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Further reduction can lead to fully hydrogenated anthracene derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Fully hydrogenated anthracene derivatives.
Substitution: Halogenated or nitrated this compound.
Scientific Research Applications
Tetrahydroanthracene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tetrahydroanthracene, particularly in its anticancer applications, involves DNA intercalation. The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This intercalation is facilitated by the bulky, non-aromatic rings of this compound, which selectively bind to guanine bases in the DNA .
Comparison with Similar Compounds
Tetralin: Another hydrogenated derivative of anthracene, used as a solvent and hydrogen donor.
Naphthalene: A simpler polycyclic aromatic hydrocarbon with similar hydrogenation properties.
Phenanthrene: A structural isomer of anthracene with similar chemical properties.
Uniqueness of Tetrahydroanthracene: this compound is unique due to its partially hydrogenated structure, which provides a balance between aromatic stability and reactivity. This makes it a versatile compound for various chemical reactions and applications .
Properties
CAS No. |
30551-09-8 |
---|---|
Molecular Formula |
C28H28 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroanthracene;1,2,5,6-tetrahydroanthracene |
InChI |
InChI=1S/2C14H14/c2*1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1,4-5,8-10H,2-3,6-7H2;1-2,5-6,9-10H,3-4,7-8H2 |
InChI Key |
PUNXVEAWLAVABA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC3=CC=CC=C3C=C2C1.C1CC2=CC3=C(CCC=C3)C=C2C=C1 |
Origin of Product |
United States |
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